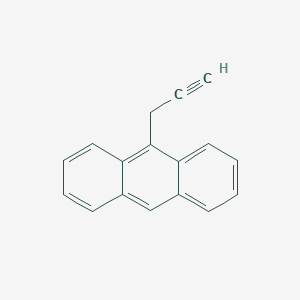

9-(Prop-2-YN-1-YL)anthracene

Description

Significance of Anthracene (B1667546) Derivatives in Conjugated Systems Research

Anthracene, a tricyclic aromatic hydrocarbon, is a cornerstone in the development of organic photochemistry. rroij.comfrontiersin.org Its derivatives are integral to a wide array of applications due to their remarkable properties:

Photoluminescence: Anthracene-based molecules are renowned for their strong fluorescence, making them ideal candidates for fluorescent probes and organic light-emitting diodes (OLEDs). rroij.comrsc.orgchalmers.seresearchgate.net The emission color can be tuned by modifying the substituents on the anthracene core. scirp.org

Chemical Stability: The robust nature of the anthracene framework provides a stable scaffold for constructing complex molecules. rroij.comnih.gov

Electronic Properties: The extended π-conjugated system of anthracene facilitates efficient charge transport, a crucial characteristic for organic electronic devices like organic field-effect transistors (OFETs) and solar cells. frontiersin.orgresearchgate.netbeilstein-journals.org

Reactivity: The 9 and 10 positions of anthracene are particularly reactive, allowing for the strategic introduction of various functional groups to modulate its properties. chalmers.sescirp.orgrsc.org

The introduction of substituents, such as phenyl groups or acetylene (B1199291) linkages, can significantly alter the electronic states and photophysical properties of the anthracene core, leading to enhanced π-conjugation and modified emission characteristics. nih.govsemanticscholar.org These modifications are key to designing materials with specific optical and electronic functionalities. scirp.org

Role of Terminal Alkyne Functionalities in Molecular Design and Reactivity

The terminal alkyne group, characterized by a hydrogen atom attached to a triply bonded carbon, is a powerful tool in molecular engineering. alfa-chemistry.com Its significance stems from several key features:

Acidity: The proton on the terminal alkyne is significantly more acidic (pKa ≈ 25) than those on alkanes or alkenes, allowing for its easy removal by a strong base. chemistrysteps.com This deprotonation generates a highly nucleophilic acetylide ion, which is a versatile building block in organic synthesis for forming new carbon-carbon bonds. chemistrysteps.com

Click Chemistry: Terminal alkynes are cornerstone reactants in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry." alfa-chemistry.comresearchgate.netorganic-chemistry.org This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for creating complex molecules, including 1,2,3-triazoles, under mild conditions. organic-chemistry.orgpcbiochemres.com

Linear Geometry: The sp-hybridization of the alkyne carbons results in a linear geometry, which can be exploited to create rigid and well-defined molecular architectures. This structural control is crucial in the design of molecular wires, liquid crystals, and other advanced materials.

Versatile Reactivity: Beyond click chemistry, terminal alkynes participate in a variety of other transformations, including Sonogashira coupling, which is instrumental in preparing organic materials with C(sp)-C(sp2) bonds. researchgate.net

The combination of these properties makes the terminal alkyne a highly desirable functional group for constructing novel organic materials with tailored properties for applications in drug discovery, materials science, and nanotechnology. researchgate.net

Overview of Research Trajectories for 9-(Prop-2-YN-1-YL)anthracene and Related Structures

Research involving this compound and its analogs is expanding into several exciting directions, primarily driven by its potential in materials science and sensing applications.

One major research thrust is its use as a building block for more complex functional materials. The terminal alkyne group serves as a reactive handle for "click" reactions, allowing for the covalent attachment of the anthracene fluorophore to other molecules or polymer backbones. researchgate.netresearchgate.net This strategy is being explored for the development of novel polytriazoleimides with high thermal stability and specific dielectric properties. researchgate.net

Another significant area of investigation is the development of fluorescent sensors. The anthracene moiety is a well-established fluorescent reporter, and its photophysical properties can be modulated by the binding of analytes. nih.govacs.orgbohrium.com Researchers are designing and synthesizing new anthracene-based sensors for the detection of metal ions like Fe³⁺ and Cr³⁺. nih.govbohrium.com The propargyl group in this compound offers a versatile point of attachment for receptor units that can selectively bind to target analytes, leading to a measurable change in the fluorescence signal.

Furthermore, the unique photophysical properties of anthracene derivatives are being harnessed in the field of photon upconversion and as components in organic light-emitting diodes (OLEDs). chalmers.sersc.org The ability to fine-tune the electronic properties of the anthracene core through substitution at the 9-position is critical for developing efficient and stable materials for these applications. scirp.orgnih.gov The synthesis of various 9,10-disubstituted anthracenes, including those with alkyne functionalities, is a key strategy in this endeavor. cnr.it

Structure

3D Structure

Properties

IUPAC Name |

9-prop-2-ynylanthracene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12/c1-2-7-17-15-10-5-3-8-13(15)12-14-9-4-6-11-16(14)17/h1,3-6,8-12H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKDSXAVXIPNQLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40775644 | |

| Record name | 9-(Prop-2-yn-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40775644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17938-84-0 | |

| Record name | 9-(Prop-2-yn-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40775644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for 9 Prop 2 Yn 1 Yl Anthracene

Direct Functionalization Approaches at the C9-Position of Anthracene (B1667546)

Direct functionalization represents the most straightforward conceptual approach, leveraging the known reactivity of the meso-positions (C9 and C10) of the anthracene core. These methods typically involve the coupling of an anthracene derivative with a three-carbon propargyl unit.

Palladium-Catalyzed Coupling Reactions with Propargyl Halides or Equivalents

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.gov The Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, and related methodologies are highly applicable for the synthesis of 9-(Prop-2-yn-1-yl)anthracene. nih.gov This strategy typically involves the reaction of a 9-haloanthracene, such as 9-bromoanthracene, with a suitable propargyl equivalent.

The reaction is catalyzed by a palladium complex, often in conjunction with a copper(I) co-catalyst, and requires a base to facilitate the reaction. researchgate.net While classic Sonogashira conditions couple a terminal alkyne, modified approaches can utilize propargyl halides directly. The choice of catalyst, ligands, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products, such as homocoupling of the propargyl reagent. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Propargylation

| Catalyst | Ligand | Co-catalyst | Base | Solvent | Typical Substrates |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | PPh₃ | CuI | Et₃N / Piperidine | THF / DMF | Aryl Halides, Propargyl Halides |

| Pd(OAc)₂ | SPhos | None | K₂CO₃ | Toluene | Aryl Tosylates, Propargyl Alcohol |

This table presents generalized conditions inspired by palladium-catalyzed coupling reactions and may be adapted for the specific synthesis of this compound.

Copper-Mediated Alkynylation Strategies

Copper-catalyzed reactions provide a valuable alternative to palladium-based systems for C-C bond formation. organic-chemistry.org These methods can be more cost-effective and sometimes offer complementary reactivity. For the synthesis of this compound, a copper-mediated approach could involve the coupling of a 9-anthracene derivative with a propargyl bromide. nih.govnih.gov

These reactions are versatile and can be applied to a range of substrates, demonstrating high functional group tolerance. nih.gov The mechanism often involves the formation of a copper acetylide intermediate or proceeds via radical pathways, depending on the specific conditions and substrates employed. nih.govnih.gov The development of mild and robust copper catalyst systems has made this an increasingly attractive method for the α–functionalization of various nucleophiles with propargyl electrophiles. nih.gov

Table 2: Typical Parameters for Copper-Mediated Propargylation

| Copper Source | Ligand | Base | Solvent | Electrophile | Nucleophile |

|---|---|---|---|---|---|

| CuI | Phenanthroline | iPr₂NEt | THF | Propargyl Bromide | Nitroalkanes organic-chemistry.org |

| Cu(OAc)₂ | None | K₂CO₃ | DMF | Propargyl Bromide | Benzhydrazides nih.gov |

This table illustrates common components in copper-catalyzed propargylation reactions that could be applied to an anthracene nucleophile.

Indirect Synthetic Pathways Involving Anthracene Precursors

Indirect methods build the tricyclic anthracene core from simpler, acyclic or monocyclic precursors. These strategies offer the advantage of installing the desired propargyl substituent at an early stage, avoiding potential issues with selectivity or reactivity on the fully formed anthracene ring system.

Construction of Anthracene Frameworks with Pre-installed Propargyl Moieties

This approach involves designing a multi-step synthesis where one of the key building blocks already contains the propargyl group. For example, a Friedel-Crafts-type reaction could be envisioned between a phthalic anhydride derivative and an arene bearing a propargyl group. Subsequent reduction and dehydration steps would then yield the final substituted anthracene. Alternatively, a Suzuki coupling followed by an oxidative cyclization could be employed, starting with precursors that contain the necessary propargyl functionality. nih.gov This method allows for precise control over the substitution pattern of the final product.

[2+2+2] Cycloaddition Reactions in Anthracene Synthesis

The [2+2+2] cycloaddition is a powerful reaction for the construction of six-membered rings, including the aromatic rings of anthracene. beilstein-journals.org This reaction, typically catalyzed by transition metals like cobalt or nickel, involves the cyclotrimerization of three alkyne units. beilstein-journals.orgacs.org To synthesize this compound, a strategy could involve the co-cyclotrimerization of a diyne, such as a 1,2-diethynylbenzene derivative, with an alkyne that is substituted with a propargyl group.

For instance, Deiters and co-workers described the synthesis of substituted anthracenes via a microwave-assisted [2+2+2] cyclotrimerization using nickel and cobalt catalysts. beilstein-journals.org A similar approach could be adapted where one of the alkyne partners is 1,5-hexadiyne to introduce the propargyl moiety. The versatility of this method allows for the incorporation of a wide variety of functional groups. beilstein-journals.orgnih.gov

Table 3: Catalyst Systems for [2+2+2] Cycloaddition in Anthracene Synthesis

| Catalyst | Reagents | Key Feature | Reference |

|---|---|---|---|

| CpCo(CO)₂ | Bis(propargyl)benzenes, bis(trimethylsilyl)acetylene | Synthesis of halogenated anthracenes | beilstein-journals.orgnih.govbeilstein-journals.org |

| Ni(COD)₂ / Co(acac)₃ | Diynes, Alkynes/Nitriles | Microwave-assisted synthesis of anthracenes and azaanthracenes | beilstein-journals.org |

This table summarizes catalyst systems used in the synthesis of various anthracene derivatives via [2+2+2] cycloaddition, which could be adapted for the target molecule.

Intramolecular Cyclization Methods for Anthracene Derivatives

Intramolecular cyclization is a widely used strategy for synthesizing the anthracene core from appropriately designed precursors. nih.govbeilstein-journals.org Common methods include acid-catalyzed Friedel-Crafts intramolecular cyclizations and Bradsher-type reactions. beilstein-journals.org For the target molecule, a precursor such as an o-alkynyldiarylmethane containing a propargyl group could be synthesized. Subsequent treatment with a catalyst, such as gold or another Lewis acid, would induce an intramolecular cyclization to form the central ring of the anthracene system. beilstein-journals.org

Another approach involves the double ring-closing condensation of a protected 1,2,4,5-benzenetetracarbaldehyde precursor. chemrxiv.org By analogy, a precursor containing a propargyl group on the central benzene (B151609) ring could undergo a double Wittig or condensation reaction followed by an intramolecular cyclization to build the two outer rings of the anthracene skeleton, thereby delivering the desired 9-substituted product. chemrxiv.org

Advanced Reaction Conditions and Mechanistic Considerations in Synthesis

The synthesis of this compound, a molecule of interest in materials science and chemical biology, is typically achieved through cross-coupling methodologies. The Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, stands out as the most common and efficient strategic route. This approach generally involves the reaction of a 9-haloanthracene, such as 9-bromoanthracene, with a propargyl source in the presence of a palladium catalyst and a copper co-catalyst. The efficiency and selectivity of this synthesis are highly dependent on a nuanced interplay of reaction parameters, including the catalyst system, solvent, and temperature.

Optimization of Catalyst Systems and Ligand Effects

The core of the Sonogashira coupling lies in its catalytic cycle, which is heavily influenced by the choice of the palladium source, co-catalyst, and coordinating ligands. Modern synthetic strategies focus on optimizing this catalytic system to enhance yield, reduce reaction times, and improve sustainability, for instance by enabling copper-free conditions.

Palladium Catalysts and Ligand Selection: The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precursor such as bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or palladium(II) acetate [Pd(OAc)₂]. The ligands coordinated to the palladium center are not mere spectators; they are crucial for stabilizing the catalyst, modulating its reactivity, and facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Phosphine ligands are widely employed, with their steric and electronic properties significantly impacting the reaction's efficiency. rsc.org For instance, bulky, electron-rich phosphine ligands like XPhos and SPhos (Buchwald-type ligands) can enhance the rate of oxidative addition of the aryl halide to the Pd(0) center, which is often the rate-determining step. In the context of synthesizing alkynylanthracenes, ligands such as cataCXium A have been used to facilitate copper-free Sonogashira reactions at room temperature. nih.gov The choice of ligand can influence the chemoselectivity of the coupling reaction, which is particularly important when working with substrates bearing multiple halide substituents. rsc.org

Recent research into single-atom heterogeneous catalysts (SACs), such as nitrogen-doped carbon-supported palladium atoms (Pd₁@NC), has shown that ligands remain essential for activity. nih.gov While the support material modulates the electronic properties of the palladium center, phosphine ligands are thought to activate the catalyst by improving the accessibility of the metal centers. nih.gov Studies have shown a correlation between catalytic activity and the physical properties of the ligand, such as its volume. nih.gov

The Role of the Copper Co-catalyst: In the traditional Sonogashira reaction, a copper(I) salt, typically copper(I) iodide (CuI), is used as a co-catalyst. wikipedia.org The copper(I) ion is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. wikipedia.org This species then undergoes transmetalation with the palladium(II) intermediate, transferring the alkynyl group to the palladium center for the subsequent reductive elimination step. wikipedia.org While effective, the use of copper can lead to the undesirable homocoupling of the alkyne (Glaser coupling) and complicates product purification due to copper contamination. Consequently, significant effort has been invested in developing copper-free Sonogashira protocols. These methods often require a more carefully optimized ligand and base system to facilitate the direct reaction of the alkyne with the palladium center. nih.gov

| Catalyst System Component | Example | Function / Effect | Reference |

|---|---|---|---|

| Palladium Precursor | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Source of the active Pd(0) catalyst. | wikipedia.org |

| Phosphine Ligand | Triphenylphosphine (PPh₃), cataCXium A | Stabilizes Pd center, modulates reactivity, and influences reaction rate. Essential for catalyst activity. | nih.govnih.gov |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | Forms copper acetylide intermediate, facilitating alkyne transfer to palladium. | wikipedia.orghes-so.ch |

| Catalyst Support (Heterogeneous) | Nitrogen-doped Carbon (NC) | Stabilizes single palladium atoms and modulates their electronic properties. | nih.gov |

Solvent and Temperature Influence on Reaction Outcomes

The reaction environment, defined primarily by the solvent and temperature, exerts a profound influence on the kinetics, yield, and selectivity of the synthesis of this compound. The choice of solvent is critical as it affects catalyst stability and the solubility of reactants and intermediates. nih.gov

Solvent Effects: A range of solvents can be employed for Sonogashira couplings, with the selection often depending on the specific catalyst system and substrates. Common choices include polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile, as well as less polar ethers like tetrahydrofuran (THF) and 1,4-dioxane. nih.govresearchgate.net The solvent's ability to coordinate with the catalytic species and dissolve the base is a key consideration. For instance, amine bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) often serve a dual role as both the base and a solvent or co-solvent. The use of greener solvents like 1,4-dioxane is also being explored to reduce the environmental impact of the synthesis. nih.gov In some specialized systems, reactions can even be performed in aqueous media, which simplifies workup and reduces organic waste. pitt.edu

Temperature Optimization: Temperature is a critical parameter for controlling the reaction rate. While the coupling of more reactive aryl iodides can sometimes proceed at room temperature, reactions involving less reactive aryl bromides, such as 9-bromoanthracene, often require heating to achieve a reasonable reaction rate. nih.govwikipedia.org However, elevated temperatures can also promote side reactions, such as alkyne homocoupling or catalyst decomposition.

Systematic studies optimizing Sonogashira reaction conditions have demonstrated that temperature can be a statistically significant factor influencing the final product yield. researchgate.net For example, in a study using a specific NCP pincer palladacycle catalyst, increasing the temperature from 130 °C to 150 °C led to a significant increase in yield, while the choice of solvent (DMF vs. dioxane) had a less pronounced effect. researchgate.net Therefore, careful optimization is required to find a balance that maximizes the rate of the desired cross-coupling reaction while minimizing undesirable side pathways. The development of highly active catalyst systems aims to lower the required reaction temperature, ideally allowing the synthesis to be performed at or near room temperature. nih.govpitt.edu

| Parameter | Condition | Effect on Reaction Outcome | Reference |

|---|---|---|---|

| Solvent | DMF, THF, 1,4-Dioxane | Affects solubility of reactants, catalyst stability, and reaction rate. | nih.govresearchgate.net |

| Aqueous media | Can simplify workup and improve the green profile of the synthesis. | pitt.edu | |

| Temperature | Room Temperature | Sufficient for highly reactive substrates (e.g., aryl iodides) with an optimized catalyst. Minimizes side reactions. | nih.govwikipedia.org |

| Elevated (e.g., 80-150 °C) | Often required for less reactive substrates like aryl bromides to achieve acceptable rates. Can increase yield but may also promote catalyst decomposition. | researchgate.net | |

| Base | Organic Amines (e.g., NEt₃, DIPEA) | Neutralizes the HX acid produced and can act as a (co)solvent. Facilitates alkyne deprotonation. | hes-so.ch |

| Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃) | Used in various protocols, particularly in copper-free systems. Basicity influences the rate of alkyne deprotonation. | nih.govresearchgate.net |

Isolation and Purification Techniques for High Purity Research Samples

Following the completion of the reaction, a multi-step process is required to isolate the this compound from the crude reaction mixture, which typically contains the catalyst, residual reactants, the base, and any byproducts. Achieving the high purity necessary for research applications, such as in photophysical studies or as a precursor in further synthesis, necessitates meticulous purification techniques.

Initial Workup: The initial workup procedure generally involves quenching the reaction and removing the inorganic salts and polar components. This is often achieved by partitioning the reaction mixture between an organic solvent (such as ethyl acetate or dichloromethane) and water. The organic layer, containing the desired product, is separated, washed with brine to remove residual water, and then dried over an anhydrous salt like magnesium sulfate or sodium sulfate. The solvent is subsequently removed under reduced pressure to yield the crude product.

Chromatographic Purification: Column chromatography is the most common and effective method for purifying the crude product. libretexts.orgflinnsci.com This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. flinnsci.com

Stationary Phase: For a relatively nonpolar compound like this compound, silica (B1680970) gel is the most frequently used stationary phase. Alumina can also be used as an alternative. flinnsci.com

Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. Given the nonpolar, aromatic nature of the target compound, a low-polarity eluent system is typically employed. A common starting point is a mixture of a nonpolar solvent like hexanes or cyclohexane with a small percentage of a more polar solvent such as ethyl acetate or dichloromethane. reddit.com A gradient elution, where the polarity of the mobile phase is gradually increased, can be used to effectively separate the product from less polar starting materials (e.g., 9-bromoanthracene) and more polar byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC).

Recrystallization: For obtaining highly pure, crystalline samples, recrystallization is often performed as a final purification step after chromatography. The principle involves dissolving the compound in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound will crystallize out, leaving impurities behind in the solvent. The choice of solvent is key; an ideal solvent (or solvent pair) will dissolve the compound well at high temperatures but poorly at low temperatures. For a nonpolar molecule like this compound, suitable solvents might include hexanes, ethanol, or a mixture such as dichloromethane/hexanes.

The combination of a thorough workup, careful column chromatography, and a final recrystallization step is essential for obtaining this compound with the high degree of purity required for advanced research applications.

Reactivity and Transformational Chemistry of 9 Prop 2 Yn 1 Yl Anthracene

Click Chemistry Applications (Copper(I)-Catalyzed Alkyne–Azide (B81097) Cycloaddition, CuAAC)

The terminal alkyne of 9-(prop-2-yn-1-yl)anthracene is readily amenable to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry renowned for its high efficiency, selectivity, and biocompatibility. nih.govrsc.org This reaction facilitates the formation of a stable 1,2,3-triazole linkage, covalently connecting the anthracene (B1667546) unit to a variety of azide-functionalized molecules.

Development of Anthracene-Based Molecular Scaffolds via CuAAC

The CuAAC reaction involving this compound and its derivatives serves as a powerful tool for the construction of complex and functional molecular scaffolds. By reacting with various organic azides, a diverse array of anthracene-triazole conjugates can be synthesized. These scaffolds often exhibit interesting photophysical properties derived from the anthracene core, which can be modulated by the nature of the substituent introduced via the click reaction.

For instance, while direct studies on this compound are limited, analogous 9-alkynylanthracene derivatives have been employed in the synthesis of novel molecular architectures. The resulting triazole ring, being more than just a linker, can influence the electronic properties of the anthracene moiety and participate in intermolecular interactions, thus directing the assembly of supramolecular structures. acs.org The reaction of an anthracene-based azidophosphine with cyclooctyne, a strain-promoted azide-alkyne cycloaddition, highlights the utility of the anthracene framework in facilitating click reactions to form stable triazole products. acs.org

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions of Anthracene Derivatives

| Anthracene Precursor | Azide Partner | Catalyst/Conditions | Product | Application |

| 9-Ethynylanthracene (B80870) | Benzyl Azide | Cu(I) salt, solvent | 1-(9-Anthryl)-4-phenyl-1,2,3-triazole | Fluorescent Probe |

| 9-(Prop-2-yn-1-yloxy)anthracene | Azido-functionalized polymer | Cu(I) salt, solvent | Anthracene-labeled polymer | Material Science |

| 1-Azidoanthracene | Phenylacetylene | Cu(I) salt, solvent | 1-(1-Anthryl)-4-phenyl-1,2,3-triazole | Organic Electronics |

This table presents illustrative examples based on known reactivity of anthracene derivatives in CuAAC reactions, as specific data for this compound is not extensively documented.

Investigation of Photoinduced CuAAC Reactions

Photoinduced Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (photo-CuAAC) offers spatial and temporal control over the click reaction, which is highly desirable in applications such as surface patterning and bioconjugation in living systems. This method typically involves the photoreduction of a Cu(II) precursor to the catalytically active Cu(I) species upon irradiation with light of a specific wavelength.

Conjugation to Polymeric and Macromolecular Systems

The propargyl group of this compound is an ideal anchor for its conjugation to polymers and other macromolecules functionalized with azide groups. This approach allows for the incorporation of the unique photophysical properties of the anthracene unit into a larger system. Anthracene-containing polymers are of interest for applications in organic electronics, sensing, and as photoresponsive materials. researchgate.net

The CuAAC reaction provides a highly efficient method for the synthesis of well-defined anthracene-grafted polymers. For example, an azide-terminated polymer can be reacted with this compound to yield a polymer with terminal anthracene units. Alternatively, a polymer with pendant azide groups along its backbone can be decorated with multiple anthracene moieties. These modifications can significantly alter the properties of the parent polymer, introducing fluorescence, increasing thermal stability, and enabling photo-crosslinking through the [4+4] cycloaddition of the anthracene units. A facile approach for synthesizing cyclic poly(N-isopropylacrylamide) has been demonstrated using an anthracene–thiol click reaction, showcasing the utility of anthracene in creating complex polymer architectures. rsc.org

Diels-Alder and Intramolecular Diels-Alder (IMDA) Reactions

The anthracene core of this compound is a classic diene for the Diels-Alder reaction, typically reacting at the 9 and 10 positions. However, the presence of the propargyl substituent introduces the possibility of alternative and more complex cycloaddition pathways, including the potential for the alkyne to act as a dienophile.

Dienophile Reactivity of the Propargyl Substituent

In a standard Diels-Alder reaction, the anthracene moiety of this compound would be expected to react as the diene with a suitable dienophile. researchgate.net However, the propargyl group, being an alkyne, can itself function as a dienophile, particularly when activated by electron-withdrawing groups or when reacting with a highly reactive diene.

The reactivity of the propargyl alkyne as a dienophile in an intermolecular Diels-Alder reaction would be in competition with the diene character of the anthracene core. Studies on related systems, such as anthracene-ynamide derivatives, have shown that a competing Diels-Alder reaction can occur, making the anthracene moiety seemingly incompatible with certain cycloaddition sequences. acs.orgnih.gov The steric hindrance at the 9-position of the anthracene could potentially favor the reaction at the less hindered propargyl group under specific conditions or with particular dienes. However, there is limited direct experimental evidence for this specific reactivity pathway for this compound.

Formation of Annulated Barrelenes and Tricyclic Systems

The bifunctional nature of this compound, possessing both a diene (the anthracene core) and a dienophile (the propargyl group), makes it a potential precursor for intramolecular Diels-Alder (IMDA) reactions. If the molecule can adopt a conformation where the propargyl group is positioned over the central ring of the anthracene, an intramolecular [4+2] cycloaddition could occur.

Such an IMDA reaction would lead to the formation of a rigid, polycyclic structure. The feasibility of this reaction depends on the length and flexibility of the tether connecting the dienophile to the diene. In the case of this compound, the short, one-carbon tether makes a direct intramolecular reaction challenging due to the high ring strain in the transition state. However, derivatization of the terminal alkyne to introduce a longer, more flexible chain could facilitate such a transformation, leading to the formation of complex tricyclic systems. The intramolecular Diels-Alder reaction is a powerful tool for the synthesis of complex molecules, and its application to anthracene derivatives has been explored. masterorganicchemistry.comacs.org The reaction of 9-substituted anthracenes with various dienophiles can lead to the formation of dibenzobarrelene derivatives. researchgate.net

Table 2: Potential Cycloaddition Reactions of this compound

| Reaction Type | Reactants | Potential Product | Notes |

| Intermolecular Diels-Alder (Anthracene as diene) | This compound + Maleimide | 9,10-Adduct | Classic reactivity of anthracene. |

| Intermolecular Diels-Alder (Propargyl as dienophile) | This compound + Cyclopentadiene | Propargyl-adduct | Hypothetical, competition with anthracene diene reactivity. |

| Intramolecular Diels-Alder (IMDA) | Suitably derivatized this compound | Tricyclic system | Requires a longer tether between the alkyne and anthracene. |

This table outlines the plausible, yet not fully experimentally verified for this compound, cycloaddition pathways.

Regiochemical Preferences in Cycloaddition Processes

The anthracene core of this compound is well-known to participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, across its central 9,10-positions. nih.gov The presence of the propargyl substituent at the 9-position introduces asymmetry, leading to questions of regioselectivity when reacting with unsymmetrical dienophiles.

In a typical Diels-Alder reaction, the interaction between an electron-donating group (EDG) on the diene and an electron-withdrawing group (EWG) on the dienophile governs the regiochemical outcome. chemistrysteps.com The most electron-rich carbon of the diene preferentially reacts with the most electron-deficient carbon of the dienophile. chemistrysteps.com For 9-substituted anthracenes, this generally leads to the formation of two possible regioisomers: the "ortho" and "meta" adducts. orientjchem.orgmasterorganicchemistry.com Studies on various 9-substituted anthracenes have shown that the nature of the substituent and the reaction conditions can influence the ratio of these isomers. For instance, the reaction of 9-anthraldehyde (B167246) with several dienophiles predominantly yields the ortho regioisomer. orientjchem.org

The regioselectivity is determined by electronic effects, where the partial charges on the termini of the diene and dienophile guide the alignment of the molecules to favor one constitutional isomer over the other. chemistrysteps.comyoutube.com While steric hindrance can play a role, the reaction is often under kinetic control, meaning the product that forms fastest is the major product. youtube.com

Table 1: Examples of Regioselectivity in Diels-Alder Reactions of 9-Substituted Anthracenes. orientjchem.orgresearchgate.net

A unique situation arises with this compound because the substituent itself contains a reactive alkyne moiety, opening up competitive cycloaddition pathways. The reaction can potentially occur either as a [4+2] Diels-Alder reaction at the anthracene core or as a cycloaddition involving the alkyne. Research on related systems, such as anthracene-ynamide derivatives, has shown that steric hindrance at the 9,10-positions can dictate the reaction pathway. When the 9,10-positions are unhindered, a [4+2] cycloaddition with a dienophile like tetracyanoethylene (B109619) (TCNE) occurs at the anthracene core. However, if bulky substituents are present at the 10-position, the Diels-Alder reaction is sterically hindered, and a [2+2] cycloaddition can occur at the alkyne moiety instead.

Metal-Catalyzed Transformations Involving the Alkyne Moiety

The terminal alkyne of the propargyl group in this compound is a versatile functional group for a wide array of metal-catalyzed transformations. nih.gov These reactions provide powerful methods for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of more complex molecular architectures.

Gold catalysts, in particular, are renowned for their ability to activate alkynes towards nucleophilic attack. nih.govresearchgate.netsemanticscholar.org Homogeneous gold catalysis can facilitate various transformations, including oxidation, amination, and cycloaddition reactions of alkynes. mdpi.com For a terminal alkyne like that in this compound, gold catalysis could enable hydration to form a methyl ketone, or facilitate addition of alcohols and amines.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also highly relevant. This reaction would allow for the coupling of the terminal alkyne with aryl or vinyl halides, extending the conjugation and creating more complex structures. Furthermore, cobalt-catalyzed [2+2+2] cyclotrimerization reactions offer a direct route to synthesize benzene (B151609) rings, potentially leading to the formation of complex polycyclic aromatic systems by reacting three alkyne units, or co-cyclotrimerization with other alkynes or nitriles. beilstein-journals.org

Table 2: Potential Metal-Catalyzed Functionalizations of the Alkyne Moiety.

The activation of the alkyne moiety by a metal catalyst can initiate a sequence of reactions, known as cascade or tandem reactions, leading to the rapid construction of complex molecular frameworks. Gold catalysis is particularly adept at initiating such cascades. beilstein-journals.org For instance, the coordination of a gold catalyst to the alkyne in this compound could make it susceptible to intramolecular attack by one of the benzene rings of the anthracene core, if sterically feasible, leading to cyclization products.

In systems containing both an alkyne and another reactive group (an enyne, for example), metal catalysts can promote tandem cyclization/cycloaddition reactions. mdpi.com While this compound itself is not an enyne, its derivatization could lead to substrates for such complex transformations. For example, a gold-catalyzed reaction of a 1,6-enyne can lead to a cyclopropyl (B3062369) gold carbene intermediate, which can then undergo further reactions. mdpi.com Such principles could be applied to strategically modified derivatives of this compound to achieve complex, multi-ring systems in a single synthetic operation.

Other Selective Chemical Transformations

Beyond cycloadditions and metal-catalyzed reactions of the alkyne, this compound can undergo other selective transformations. The anthracene core is susceptible to photodimerization. Upon irradiation with UV light, two anthracene molecules can undergo a [4+4] cycloaddition across their 9,10-positions to form a dimer. orientjchem.org This process is often reversible, with the dimer reverting to the monomers upon heating or irradiation at a different wavelength.

Furthermore, the terminal C-H bond on the alkyne is acidic and can be deprotonated with a strong base to form an acetylide. This nucleophilic species can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, providing another avenue for functionalization at the terminus of the propargyl chain.

The anthracene moiety can also be involved in photoreactions with other molecules. For example, in the presence of light and a sensitizer (B1316253), anthracene derivatives can react with singlet oxygen in a [4+2] cycloaddition to form an endoperoxide. This reaction is a characteristic feature of the anthracene scaffold.

Advanced Spectroscopic and Electronic Characterization for Research Insights

Photophysical Studies and Excitonic Behavior

The photophysical properties of anthracene (B1667546) and its derivatives are of significant interest due to their applications in areas like organic light-emitting diodes (OLEDs) and photon upconversion. The propargyl substituent at the 9-position modifies the intrinsic electronic properties of the anthracene core, affecting its interaction with light and its surrounding environment.

The electronic absorption and emission spectra of anthracene derivatives are characterized by vibronic structures typical of the anthracene core. For 9-substituted anthracenes, these spectra are influenced by the electronic nature of the substituent. The absorption spectra of these compounds typically show characteristic π-π* transitions. For instance, related 9-substituted anthracenes exhibit distinct vibronic bands in the 350–390 nm region. nih.gov The emission spectra are also sensitive to substitution, with pristine anthracene showing vibronic bands between 360–460 nm. nih.gov The introduction of a propargyl group is expected to cause slight shifts in these absorption and emission maxima due to its electronic influence on the anthracene π-system.

In a study of various 9,10-disubstituted anthracene derivatives, it was found that substitutions have a relatively small effect on the UV/Vis absorption spectra. chalmers.se However, the emission properties can be more significantly affected. chalmers.se For 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) derivatives, the emission peaks are considerably redshifted compared to pristine anthracene. nih.gov

Table 1: Comparative Photophysical Data of Selected Anthracene Derivatives

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Solvent |

|---|---|---|---|

| Anthracene | 356 | - | Cyclohexane |

| 9,10-diphenylanthracene (B110198) | - | - | Cyclohexane |

Note: Specific data for 9-(Prop-2-yn-1-yl)anthracene is not available in the cited literature; this table provides context from related compounds.

Fluorescence quantum yield (ΦF) and lifetime (τF) are critical parameters that quantify the efficiency and dynamics of the emission process. Unsubstituted anthracene has a fluorescence quantum yield of about 30-36%. chalmers.seomlc.org This value is highly sensitive to the nature and position of substituents. For example, incorporating anthracene into polymer backbones can decrease the quantum yield significantly. mit.edu Conversely, some fluorene (B118485) derivatives with alkynyl moieties exhibit high fluorescence quantum yields ranging from 0.86 to 0.98. nih.gov

The fluorescence lifetime of anthracene derivatives is also affected by substitution. Natural radiative lifetimes for some 9,10-disubstituted anthracenes are in the range of 2.5-4.4 ns, which is considerably shorter than that of unsubstituted anthracene. uq.edu.auresearchgate.net These investigations are crucial for understanding the de-excitation pathways of the excited state and for designing efficient fluorescent materials.

Triplet-triplet annihilation (TTA) is a process where two triplet-excited molecules interact to produce one molecule in an excited singlet state, which can then emit a higher-energy photon (upconversion). Anthracene and its derivatives are widely used as annihilators in TTA-UC systems. chalmers.senih.gov The process involves a sensitizer (B1316253) that absorbs low-energy photons and transfers its triplet energy to the anthracene-based annihilator. nih.gov

Solvatofluorochromism refers to the change in the fluorescence properties (such as emission wavelength and intensity) of a compound in response to the polarity of its solvent environment. This property makes such molecules useful as probes for solvent polarity. Certain 9,9'-biaryl compounds, including those with anthracene units, exhibit solvatochromic behavior that can be analyzed to understand intramolecular charge-transfer (TICT) processes. nih.gov

Derivatives of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole (ADPI) have shown interesting solvatofluorochromic properties, making them suitable for solvent polarity-sensitive applications. nih.gov The sensitivity of this compound to its environment is an area of interest, as the interaction between the solvent and the π-system of the anthracene, modulated by the propargyl group, can lead to distinct spectral shifts.

An excimer is an excited-state dimer formed between two identical molecules, one of which is in an excited state. They are characterized by a broad, structureless, and red-shifted emission compared to the monomer fluorescence. Anthracene derivatives are well-known to form excimers, especially in the solid state or at high concentrations. This formation is highly dependent on the steric hindrance imposed by substituents. For instance, spin-cast films of 9,10-bis(phenylethynyl)anthracene (B116448) derivatives show fluorescence quenching attributed to excimer-like traps. uq.edu.au The propargyl group at the 9-position of anthracene would sterically influence the face-to-face stacking required for excimer formation, thus affecting its solid-state emission properties.

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of organic molecules. For anthracene derivatives, ¹H NMR provides detailed information about the protons on the aromatic core and the substituent. The chemical shifts of the aromatic protons of anthracene are well-documented. researchgate.net Upon substitution at the 9-position, the chemical shifts of the neighboring protons are significantly affected. For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the methylene (B1212753) (CH₂) and terminal alkyne (C≡CH) protons of the propargyl group, in addition to the complex multiplet patterns of the nine aromatic protons on the anthracene skeleton. Analysis of related 9-substituted anthracenes confirms that the chemical shifts and coupling patterns provide unambiguous evidence of the molecular structure. researchgate.netresearchgate.net

Mass Spectrometry Techniques for Molecular Integrity and Reaction Monitoring

Mass spectrometry is an indispensable tool for the characterization of "this compound," providing definitive confirmation of its molecular weight and offering insights into its structural features through fragmentation analysis. The technique is also pivotal in real-time monitoring of chemical transformations involving this compound.

When subjected to mass spectrometric analysis, typically using electron ionization (EI), the first key piece of information obtained is the molecular ion peak (M⁺˙). For "this compound" (molecular formula C₁₇H₁₂), the molecular ion is expected at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass. This peak confirms the molecular integrity of the compound.

The energetic molecular ion undergoes fragmentation, breaking into smaller, charged species. The pattern of these fragments is characteristic of the molecule's structure. For "this compound," predictable fragmentation pathways include the cleavage of the bond between the anthracene core and the propargyl substituent. This would result in the loss of a propargyl radical (•C₃H₃) to generate a highly stable anthracen-9-ylmethyl cation. Further fragmentation of the anthracene ring system can also occur, though it requires more energy due to its aromatic stability. The presence of the propargyl group also allows for rearrangements and fragmentation patterns characteristic of alkynes.

A summary of the primary expected fragments in the mass spectrum of "this compound" is presented in the table below.

| m/z Value (Predicted) | Ion Structure | Formula of Ion | Notes |

| 216 | [M]⁺˙ | [C₁₇H₁₂]⁺˙ | Molecular ion |

| 178 | [M - C₃H₂]⁺ | [C₁₄H₁₀]⁺ | Loss of a propynyl (B12738560) radical |

| 177 | [M - C₃H₃]⁺ | [C₁₄H₉]⁺ | Loss of the propargyl radical, leading to the stable anthracenyl cation |

| 89 | - | [C₇H₅]⁺ | A common fragment from the anthracene core, potentially a doubly charged species or a smaller fragment |

This is an interactive data table. You can sort and filter the data.

Furthermore, mass spectrometry serves as a powerful method for monitoring reactions involving "this compound." By continuously or intermittently sampling a reaction mixture, the consumption of the reactant can be observed by the decrease in the intensity of its molecular ion peak (m/z 216). Concurrently, the formation of products can be tracked by the appearance and increase in intensity of their respective molecular ion peaks. This allows for the optimization of reaction conditions, determination of reaction kinetics, and identification of intermediates or byproducts, providing a comprehensive understanding of the chemical process.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is crucial for the functional group analysis of "this compound." These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint based on its structure.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The key functional groups in "this compound"—the terminal alkyne, the methylene bridge, and the anthracene aromatic system—exhibit distinct absorption bands. The terminal alkyne is particularly notable, with a sharp, weak stretching vibration of the ≡C-H bond typically appearing around 3300 cm⁻¹. The C≡C triple bond stretch is also characteristic, though its intensity can be variable, appearing in the 2150-2100 cm⁻¹ region. The aromatic anthracene core gives rise to several bands, including the aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C ring stretching vibrations in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. In Raman scattering, the polarizability of a bond is the key factor determining the intensity of a signal. Non-polar bonds, such as the C≡C triple bond and the aromatic C=C bonds, often produce strong Raman signals. Therefore, the C≡C stretch of the propargyl group and the ring breathing modes of the anthracene core are expected to be prominent in the Raman spectrum. The symmetric nature of the aromatic ring vibrations makes them particularly Raman-active.

The following tables summarize the expected characteristic vibrational frequencies for "this compound."

Expected Infrared (IR) Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Sharp, Weak-Medium |

| 3100-3000 | C-H Stretch | Aromatic (Anthracene) | Medium |

| 2950-2850 | C-H Stretch | Methylene (-CH₂-) | Medium |

| 2150-2100 | C≡C Stretch | Alkyne | Weak-Medium |

| 1625-1580 | C=C Stretch | Aromatic (Anthracene) | Medium-Strong |

| 1520-1450 | C=C Stretch | Aromatic (Anthracene) | Medium-Strong |

This is an interactive data table. You can sort and filter the data.

Expected Raman Shifts

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| ~3300 | ≡C-H Stretch | Terminal Alkyne | Medium |

| 3100-3000 | C-H Stretch | Aromatic (Anthracene) | Strong |

| 2150-2100 | C≡C Stretch | Alkyne | Strong |

| 1625-1580 | C=C Stretch | Aromatic (Anthracene) | Strong |

| ~1400 | Ring Breathing Mode | Aromatic (Anthracene) | Strong |

This is an interactive data table. You can sort and filter the data.

Together, IR and Raman spectroscopy provide a comprehensive and non-destructive method for confirming the presence of the key functional groups within "this compound," verifying its synthesis and purity.

Computational Chemistry and Theoretical Modeling of 9 Prop 2 Yn 1 Yl Anthracene

Theoretical and computational chemistry provide powerful tools for understanding the electronic structure, properties, and reactivity of molecules like 9-(prop-2-yn-1-yl)anthracene. These methods complement experimental findings, offering insights at an atomic and electronic level that are often inaccessible through laboratory techniques alone.

Applications in Advanced Materials Science and Chemo Sensing Beyond Basic Properties

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

The anthracene (B1667546) core is a foundational component in the development of materials for organic electronics, particularly for blue light emission, a critical element for full-color displays and solid-state lighting rsc.orgwikipedia.org. The performance of anthracene derivatives in OLEDs is highly dependent on the nature of substituents at the 9- and 10-positions chalmers.sersc.org.

In OLEDs, a host material forms a matrix for a light-emitting guest (dopant) and facilitates the transport of charge carriers. An effective host material should possess high thermal stability, a high triplet energy to confine excitons on the guest molecule, and appropriate energy levels for efficient charge injection noctiluca.euossila.com. Anthracene derivatives are widely studied as blue host materials due to their wide bandgap and deep-blue emission mdpi.com.

A key design principle for anthracene-based hosts is the introduction of bulky substituents to disrupt intermolecular π–π stacking. This steric hindrance prevents the formation of non-emissive aggregates or excimers, which would otherwise quench fluorescence and reduce device efficiency in the solid state nih.gov. For instance, attaching large spiro-configured groups or other bulky aromatic units like naphthalene can lead to materials with excellent amorphous morphology and high-efficiency blue emission mdpi.comrsc.org.

While the linear propargyl group of 9-(Prop-2-yn-1-yl)anthracene is less sterically demanding than the bulky groups typically used in high-performance hosts, its significance lies in its synthetic utility. The terminal alkyne can be used to attach larger, tailored substituents to the anthracene core, allowing for the creation of novel host materials with optimized properties.

Table 1: Performance of Selected Anthracene-Based Host Materials in Blue OLEDs This table presents data for representative anthracene derivatives to illustrate design principles, not for this compound itself.

| Host Material Name | Dopant | Max. External Quantum Efficiency (EQE) | CIE Coordinates (x, y) |

|---|---|---|---|

| BH-9PA (A spirobenzofluorene derivative) rsc.org | DSA-Ph | ~5.2% (calculated from 7.03 cd/A) | (0.14, 0.23) |

| 2-NaAn-1-PNa (An asymmetric naphthalene derivative) mdpi.com | 3Me-1Bu-TPPDA | 8.3% | (0.13, 0.14) |

| α,β-ADN (9-(naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene) mdpi.com | N/A | 9.25% | N/A |

Anthracene derivatives are also used directly as light-emitting materials (emitters) in OLEDs, prized for their high photoluminescence quantum yields (PLQY) and pure blue emission rsc.org. Introducing substituents connected to the anthracene core through an ethynyl bridge has been shown to increase π-electron conjugation and lead to high quantum yields researchgate.netnih.gov. Symmetrically substituted anthracenes with bulky end-capping groups can exhibit excellent film-forming properties and high thermal stability, making them promising emitters researchgate.net.

The compound this compound serves as a precursor for such advanced emitters. The propargyl group allows for the extension of the conjugated system via Sonogashira coupling reactions, which can be used to attach various aromatic groups. This modification can tune the emission color, increase the quantum yield, and improve the material's thermal and morphological stability researchgate.netresearchgate.net. For example, studies on 9,10-bis(phenylethynyl)anthracene (B116448) derivatives show that the acetylene (B1199291) linkages extend π-conjugation, leading to enhanced fluorescence properties compared to unsubstituted anthracene nih.gov. Attaching functional groups like carbazole or triphenylamine can further enhance hole-transporting capabilities, leading to more balanced charge injection and improved device performance rsc.orgrsc.org.

The anthracene scaffold is a well-established building block for organic semiconductors used in OFETs. Its planar structure and potential for strong intermolecular π-π interactions are advantageous for efficient charge transport nih.govrsc.org. The performance of an OFET, particularly the charge carrier mobility, is critically dependent on the molecular packing in the solid state.

Functionalization at the 9- and 10-positions of the anthracene core is a primary strategy to control this packing and, consequently, the electronic properties rsc.org. While some bulky substituents can negatively impact the close packing required for high mobility, others can induce favorable arrangements nih.gov. For example, an OFET using unsubstituted anthracene as the active layer has demonstrated a mobility of 5.76 × 10⁻² cm²/V·s researchgate.net. In contrast, some derivatives show no field effect, suggesting that poor π-π overlap resulting from the substituent's influence can be detrimental to performance nih.gov. The development of n-type organic semiconductors for OFETs remains a challenge, and molecular design is crucial for achieving high performance and air stability rsc.org.

The propargyl group in this compound provides a site for modification to systematically study the structure-property relationships in anthracene-based OFETs. By attaching different functional groups, researchers can fine-tune the molecular packing and energy levels to optimize charge transport characteristics.

Polymeric Materials and Conjugated Polymers

The presence of the propargyl group allows this compound to be readily incorporated into macromolecular structures, either as a primary building block (monomer) or as a functional pendant group. This versatility has led to its use in creating advanced polymeric materials with tailored optical and electronic properties. Anthracene itself is a highly valuable component for luminescent conjugated polymers, though its strong tendency for aggregation can sometimes negatively impact its solid-state photophysical properties. rsc.org The design of polymers using derivatives like this compound is a strategy to control these interactions. rsc.org

This compound can serve as a monomer in various polymerization reactions due to its terminal alkyne functionality. The alkyne group is susceptible to several types of "click chemistry" reactions, which are known for their high efficiency, mild reaction conditions, and orthogonality. bham.ac.uk These reactions are ideal for step-growth polymerizations to create well-defined polymers. bham.ac.uk

Examples of polymerization reactions where this compound could be a monomer include:

Thiol-yne "Click" Reactions: The reaction between a dithiol and a dialkyne compound can produce linear polymers. This compound could be copolymerized with other multifunctional monomers to introduce the anthracene unit into the polymer backbone. bham.ac.uk

Azide-Alkyne Cycloaddition: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction used for polymer synthesis. By reacting with a molecule containing at least two azide (B81097) groups, this compound can form polymers featuring triazole linkages and pendant anthracene units.

Sonogashira Coupling: While not a click reaction, the Sonogashira cross-coupling reaction is a powerful tool for synthesizing conjugated polymers. nih.gov This reaction couples terminal alkynes with aryl or vinyl halides. A related compound, 9,10-diethynylanthracene, has been used to fabricate luminescent linear conjugated polymers via Sonogashira coupling, demonstrating the utility of the alkyne-anthracene structure in forming extended π-conjugated systems. nih.gov

It is important to note that under certain conditions, such as those used in Atom Transfer Radical Polymerization (ATRP), terminal alkynes can undergo side reactions like oxidative alkyne-alkyne coupling. researchgate.net This can lead to polymers with less controlled structures, highlighting the need for careful selection of polymerization conditions. researchgate.net

Post-polymerization modification is a powerful strategy for synthesizing functional polymers that may be difficult to produce through direct polymerization of the corresponding functional monomers. wiley-vch.de The reactive alkyne handle of this compound makes it an excellent candidate for grafting onto polymer backbones and side chains. This approach allows for the precise introduction of the photoactive anthracene moiety onto a wide variety of pre-existing polymer scaffolds.

The most common method for this functionalization is the CuAAC "click" reaction. e-bookshelf.de A polymer synthesized with pendant azide groups can be reacted with this compound to efficiently attach the anthracene units. This method has been used to create complex polymer architectures, including dendronized polymers. researchgate.net This modular approach is advantageous because it allows for the synthesis of a base polymer using well-established polymerization techniques, followed by the introduction of the functional group in a separate, high-yield step. researchgate.netnih.gov This preserves the polymer's chain length and allows for a focused investigation of how the attached functional group influences the polymer's properties. nih.gov

Non-Linear Optical (NLO) Materials Development

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical limiting and all-optical switching. rsc.orgrsc.org Organic molecules with extended π-conjugated systems, like anthracene derivatives, are promising candidates for NLO materials due to their large third-order optical nonlinearities. nih.gov The NLO response is influenced by factors such as the length of the π-conjugated system and molecular planarity. rsc.org

Research into anthracene derivatives has demonstrated their significant NLO properties, particularly their non-linear absorption. Using the Z-scan technique, studies have shown that certain anthracene derivatives exhibit strong reverse saturable absorption (RSA), where the absorption of light increases with increasing light intensity. rsc.orgrsc.org This RSA behavior is attributed to a two-photon absorption-induced excited-state absorption (TPA-ESA) mechanism. rsc.org The efficiency of this process can be tuned by modifying the molecular structure. For instance, enhancing the planarity of the anthracene derivative can lead to a significant increase in the effective nonlinear absorption coefficient. rsc.orgrsc.org

Another study on a disubstituted chalcone derivative featuring anthracene groups also confirmed good NLO properties, calculating a significant third-order nonlinear susceptibility. analis.com.my These findings indicate that materials incorporating the this compound moiety, either as small molecules or within a polymer matrix, could be developed into effective NLO materials.

| Anthracene Derivative | Measurement Technique | Key NLO Property | Reported Value | Reference |

|---|---|---|---|---|

| AN-1 | Femtosecond Z-scan | Two-Photon Absorption (TPA) Coefficient at 600 nm | 0.182 × 10-2 cm GW-1 | rsc.org |

| AN-2 (more planar than AN-1) | Femtosecond Z-scan | Two-Photon Absorption (TPA) Coefficient at 600 nm | 1.42 × 10-2 cm GW-1 | rsc.org |

| (2E,2'E)-3,3'-(1,4-phenylene)bis(1-(anthracen-9-yl)prop-2-en-1-one) | Z-scan | Third-order nonlinear susceptibility |χ(3)| | 2.8 x 10-6 esu | analis.com.my |

Solar Energy Conversion Materials

The development of efficient organic solar cells is a major area of materials research. π-conjugated molecules and polymers based on structures like anthracene are promising as donor materials in bulk heterojunction solar cells due to their potential for high charge carrier mobility and excellent stability. jmaterenvironsci.comresearchgate.net The performance of an organic solar cell is critically dependent on the electronic properties of its components, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. jmaterenvironsci.comresearchgate.net

Anthracene derivatives have been successfully used as electron donors in solution-processed small-molecule bulk heterojunction photovoltaic cells. nih.gov When blended with an electron acceptor like nih.govnih.gov-phenyl-C(61)-butyric acid methyl ester (PCBM), these materials can achieve notable power conversion efficiencies. For example, a solar cell using a TIPSAntBT:PCBM blend reached a power conversion efficiency of up to 1.4%. nih.gov

Theoretical studies using density functional theory (DFT) have been employed to predict the suitability of various anthracene derivatives for solar cell applications. jmaterenvironsci.comresearchgate.net These calculations explore how different substituent groups affect the electronic structure, providing insight into the relationship between molecular structure and photovoltaic properties. The HOMO and LUMO energy levels are calculated to estimate the open-circuit voltage (Voc), a key parameter for solar cell performance. The results of these studies suggest that anthracene derivatives are good candidates for use as sensitizers in organic solar cells. jmaterenvironsci.comresearchgate.net The intrinsic photophysical properties of anthracene make it an attractive core for designing molecules for dye-sensitized solar cells. mdpi.com

| Material/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Finding/Application | Reference |

|---|---|---|---|---|---|

| TIPSAntBT | - | - | - | Used as a donor with PCBM, achieving a power conversion efficiency of 1.4%. | nih.gov |

| TIPSAntNa | - | - | - | Exciton diffusion length of 3 nm. | nih.gov |

| Anthracene Derivative C1 (Theoretical) | -5.32 | -1.63 | 3.69 | Calculated electronic properties suggest suitability for organic solar cells. | jmaterenvironsci.com |

| Anthracene Derivative C2 (Theoretical) | -5.07 | -2.11 | 2.96 | Calculated electronic properties suggest suitability for organic solar cells. | jmaterenvironsci.com |

| Anthracene Derivative C5 (Theoretical) | -5.22 | -2.28 | 2.94 | Calculated electronic properties suggest suitability for organic solar cells. | jmaterenvironsci.com |

Structure Property Relationships and Substituent Effects in Anthracene Alkyne Systems

Influence of the Propargyl Group on Anthracene (B1667546) Core Photophysics

The substitution of a propargyl group at the 9-position of the anthracene core modestly influences its photophysical properties. While the characteristic vibronic structure of the anthracene absorption and emission spectra is largely retained, subtle shifts in the maxima and changes in the fluorescence quantum yield are observed. The absorption spectra of 9,10-disubstituted anthracenes, for instance, are generally similar to the parent anthracene, with only minor red shifts observed depending on the nature of the substituent. chalmers.se For many anthracene derivatives, the absorption occurs in the 325–420 nm range, attributed to the π-π* transition of the anthracene moiety. mdpi.com

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is particularly sensitive to substitution. Unsubstituted anthracene has a fluorescence quantum yield of approximately 0.27 to 0.36 in various solvents. chalmers.se Substitution can either enhance or quench this fluorescence. For example, the introduction of phenyl groups at the 9 and 10 positions in 9,10-diphenylanthracene (B110198) leads to a quantum yield approaching unity (1.0) in cyclohexane, as the non-coplanar phenyl groups inhibit non-radiative decay pathways like intersystem crossing. mdpi.com Conversely, certain substituents can introduce new non-radiative decay channels, leading to a decrease in the quantum yield. rsc.org

While specific, comprehensive photophysical data for 9-(Prop-2-yn-1-yl)anthracene is not abundantly available in the cited literature, the general principles of substituent effects on the anthracene core provide a framework for understanding the influence of the propargyl group. The methylene (B1212753) spacer between the anthracene ring and the alkyne likely minimizes significant electronic conjugation in the ground state, resulting in photophysical properties that are not dramatically altered from other 9-alkylanthracenes. However, the terminal alkyne presents a reactive site for further functionalization, which can have a more pronounced impact on the photophysics.

Table 1: Photophysical Properties of Selected Anthracene Derivatives

| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Solvent |

| Anthracene | 356, 375 | 380, 401, 425 | 0.27-0.36 | Ethanol/Cyclohexane |

| 9,10-Diphenylanthracene | 373, 393 | 409, 432 | ~1.0 | Cyclohexane |

| 9-Phenylanthracene | Not Specified | Not Specified | Not Specified | Not Specified |

| 9-Acetylanthracene | Not Specified | Not Specified | Not Specified | Not Specified |

| 9-Ethynylanthracene (B80870) | Not Specified | Not Specified | Not Specified | Not Specified |

| This compound | Not Specified | Not Specified | Not Specified | Not Specified |

Positional Isomerism and its Impact on Electronic Structure and Reactivity

The position of a substituent on the anthracene ring system has a profound effect on the molecule's electronic structure and reactivity. The anthracene core has three distinct substitution positions: C1, C2, and C9. The C9 and C10 positions are the most reactive towards electrophilic substitution and cycloaddition reactions due to the localization of electron density in the central ring. This inherent reactivity profile is governed by both thermodynamic and kinetic factors. nih.gov

Computational studies on anthracenyl radicals have shown that the three isomers (1-anthracenyl, 2-anthracenyl, and 9-anthracenyl) are nearly degenerate in energy. However, their electronic distributions and subsequent reactivity can differ. For instance, in the 9-anthracenyl radical, the unpaired electron is largely localized at the 9-position.

While specific studies directly comparing the electronic structure and reactivity of 1-, 2-, and 9-propargylanthracene are scarce, general principles of anthracene chemistry suggest that the 9-isomer would be the most readily synthesized and would exhibit reactivity characteristic of 9-substituted anthracenes, such as photodimerization. The electronic communication between the propargyl group and the anthracene π-system would be most direct at the 9-position, potentially influencing the HOMO-LUMO gap and redox potentials to a greater extent than substitution at the 1- or 2-positions. The steric environment around the substituent also varies with position, which can impact reaction kinetics and the packing of molecules in the solid state.

Rational Design of Derivatives for Tunable Properties and Enhanced Performance

The terminal alkyne of the propargyl group in this compound is a key functional handle for the rational design of more complex molecular architectures with tailored properties. This is primarily achieved through alkyne-azide "click chemistry," a set of powerful and reliable reactions for forming 1,2,3-triazoles. organic-chemistry.org This reaction is highly efficient, modular, and proceeds under mild conditions, making it an ideal strategy for conjugating the anthracene core to a wide variety of other molecular fragments. nih.gov

By "clicking" different azide-containing molecules onto the 9-propargylanthracene scaffold, a diverse library of derivatives can be synthesized. For example:

Tuning Optoelectronic Properties: Attaching electron-donating or electron-withdrawing groups to the triazole ring can create push-pull systems, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. iaea.org This can result in large Stokes shifts, solvatochromic fluorescence, and tunable emission colors, which are desirable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.netrsc.org

Enhancing Solubility and Processability: The addition of long alkyl chains or other solubilizing groups via click chemistry can improve the solubility of the anthracene derivatives in common organic solvents, facilitating their incorporation into thin films and devices. researchgate.net

Introducing Biological Functionality: The propargyl group can be used to attach the anthracene chromophore to biomolecules, such as peptides or DNA, for applications in bioimaging and sensing. The fluorogenic nature of some click reactions, where the fluorescence of the anthracene unit is enhanced upon triazole formation, is particularly advantageous for these applications. researchgate.net

The modularity of the click chemistry approach allows for a systematic investigation of structure-property relationships, enabling the rational design of this compound derivatives with optimized performance for specific applications.

Comparative Studies with Other Anthracene Derivatives

To better understand the unique properties of this compound, it is instructive to compare it with other 9-substituted anthracene derivatives.

9-Alkylanthracenes: Compared to simple 9-alkylanthracenes (e.g., 9-methylanthracene), the key difference in this compound is the presence of the reactive alkyne functionality. While the photophysical properties in their unconjugated state may be similar, the potential for post-synthetic modification through the alkyne group sets this compound apart as a versatile building block.

9-Ethynylanthracene: 9-Ethynylanthracene features a terminal alkyne directly attached to the anthracene core. This direct conjugation leads to a more significant perturbation of the electronic structure of the anthracene moiety compared to the methylene-spaced propargyl group. This can result in more pronounced red-shifts in the absorption and emission spectra of 9-ethynylanthracene and its derivatives. iaea.org The methylene spacer in this compound electronically insulates the alkyne from the aromatic core to a greater extent, leading to photophysical properties that more closely resemble those of the parent anthracene.

Other 9-Substituted Anthracenes: The influence of a substituent on the anthracene core is highly dependent on its electronic nature. Electron-donating groups can increase the electron density of the anthracene ring, while electron-withdrawing groups decrease it. For example, 9-acetylanthracene, with its electron-withdrawing acetyl group, exhibits different photophysical behavior compared to derivatives with electron-donating groups. rsc.org The propargyl group is generally considered to be electronically neutral or weakly electron-withdrawing, and its primary influence is through its utility as a reactive handle for further functionalization.

Future Research Directions and Emerging Opportunities

Integration with Advanced Nanomaterials

The presence of a terminal alkyne group in 9-(prop-2-yn-1-yl)anthracene opens up a plethora of possibilities for its integration with a wide range of advanced nanomaterials. This functional handle is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which allows for the efficient and specific covalent attachment of the anthracene (B1667546) moiety to azide-functionalized surfaces. mdpi.comrsc.org

Future research will likely focus on the covalent grafting of this compound onto various nanostructures, including:

Graphene and Carbon Nanotubes (CNTs): Functionalization of these carbon allotropes with anthracene units can modulate their electronic properties and dispersibility. The photoresponsive nature of anthracene could be harnessed to create light-sensitive hybrid materials for applications in optoelectronics and sensing.

Quantum Dots (QDs): Attaching this compound to the surface of quantum dots can lead to the development of novel hybrid materials with interesting energy transfer properties. The anthracene moiety can act as an antenna, absorbing light and transferring the energy to the quantum dot, potentially enhancing its emission or enabling novel sensing modalities.

Metallic Nanoparticles (e.g., Au, Ag): The functionalization of plasmonic nanoparticles with this anthracene derivative could lead to the creation of materials with coupled plasmonic and excitonic properties. Such materials are of interest for applications in surface-enhanced spectroscopy, photocatalysis, and sensing.

Silica (B1680970) Nanoparticles: The robust and biocompatible nature of silica nanoparticles makes them ideal platforms for the development of fluorescent probes for bioimaging. Covalent attachment of this compound would yield highly fluorescent and stable nanoparticles.

Potential Nanomaterial Conjugates of this compound

| Nanomaterial | Potential Application | Key Research Focus |

|---|---|---|

| Graphene/CNTs | Optoelectronics, Sensors | Modulation of electronic properties, photo-induced charge transfer |

| Quantum Dots | Bioimaging, Light-harvesting | Förster Resonance Energy Transfer (FRET) dynamics |

| Metallic Nanoparticles | SERS, Photocatalysis | Plasmon-exciton coupling effects |

| Silica Nanoparticles | Fluorescent probes, Drug delivery | Photostability and biocompatibility of the conjugate |